Versicolactone B

Anticancer Pancreatic Ductal Adenocarcinoma Natural Product Screening

Researchers requiring reproducible complement cascade inhibition often face variability with generic sesquiterpene lactones. Versicolactone B (CAS 104613-44-7) provides a stereochemically defined probe with documented anti-complement activity against C1q, C3, and C9, while sparing C5. This specificity enables precise dissection of early and late complement pathways in inflammatory disease models. Additionally, its unique S-phase arrest in PANC-1 cells (IC50 9.4 μM) offers a distinct tool for pancreatic cancer cell cycle studies. - Targets C1q, C3, C9 (not C5) for selective complement pathway analysis - Induces S-phase arrest in PANC-1 cells (IC50 9.4 μM), distinct from G2/M-arresting analogs - Absolute stereochemistry confirmed via modified Mosher's method for SAR reliability

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 104613-44-7
Cat. No. B217328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVersicolactone B
CAS104613-44-7
Synonymsversicolactone B
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C
InChIInChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1
InChIKeyCOEDSYSRVAUHQU-HTDICADHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Versicolactone B Overview


Versicolactone B is a naturally occurring sesquiterpene lactone with the molecular formula C15H22O3, isolated from plant sources including Viola yedoensis and Aristolochia versicolor [1], as well as from fungal sources such as Aspergillus terreus and Aspergillus versicolor [2]. Its chemical structure is characterized by a 10-oxabicyclo[7.2.1]dodec-5-en-11-one core, and its absolute configuration has been definitively established via a modified Mosher's method [3]. The compound is documented to exhibit cytotoxicity against pancreatic ductal adenocarcinoma (PANC-1) cells and anti-complement activity affecting both classical and alternative pathways .

Cell-model endpoint

Reported PANC-1 cytotoxicity supports cell viability and endpoint studies in PDAC models.

Complement cascade

Targets C1q, C3, C9 but excludes C5, enabling selective classical/alternative pathway research.

Stereochemical reference

Absolute configuration established by Mosher's method provides a defined chiral probe for SAR studies.

Versicolactone B: Substitution Risk Analysis


Substituting Versicolactone B with a generic sesquiterpene lactone—even one from the same botanical source—introduces significant scientific and procurement risk. The compound's biological activity is not merely a function of its sesquiterpene lactone core but is critically dependent on its unique stereochemistry and the resulting interaction with specific complement cascade components (C1q, C3, C9) [1]. For instance, closely related co-isolated compounds like madolin W and aristoyunnolin E exhibit different complement component interaction profiles, directly impacting their functional utility [2]. Furthermore, the documented cytotoxicity against PANC-1 cells (IC50 9.4 μM) is associated with a distinct cell cycle arrest profile (S phase arrest) that differs from other butenolide derivatives from the same fungal source [3]. These quantifiable differences in target engagement and downstream functional effects mean that procurement based solely on compound class or natural source would not guarantee equivalent research outcomes, making authentic Versicolactone B essential for reproducible scientific studies.

Generic sesquiterpene lactones may interact with different complement components (e.g., C5), shifting cascade modulation compared to Versicolactone B.

Closely related butenolide analogs exhibit distinct cell-cycle arrest profiles (S phase vs. dual G2/M+S), which can alter pathway-response endpoints in cancer cell models.

Compounds without definitively assigned absolute stereochemistry risk inconsistent target engagement and unreliable SAR benchmarking.

Versicolactone B: Quantitative Evidence Guide


Cytotoxicity in PANC-1 Cells: Analog Comparison

In a direct head-to-head comparison, Versicolactone B (compound 6) demonstrated potent cytotoxicity against the PANC-1 pancreatic ductal adenocarcinoma cell line, with an IC50 of 9.4 μM. This activity was comparable to, though less potent than, the co-isolated compound (+)-3',3'-di-(dimethylallyl)-butyrolactone II (compound 4), which had an IC50 of 5.3 μM [1]. Both compounds were identified as the most potent cytotoxins among the twelve butenolide derivatives tested in this study.

Cytotoxicity vs. analog
Head-to-head
Versicolactone B: 9.4 μM
(+)-3',3'-di-(dimethylallyl)-butyrolactone II: 5.3 μM
Supports cytotoxicity endpoint review; compound ranked among most active butenolides in tested set.
PANC-1 cell line; 1.77-fold lower potency compared to analog
Anticancer Pancreatic Ductal Adenocarcinoma Natural Product Screening

Cell Cycle Arrest: S Phase vs. G2/M+S

In the same study, cell cycle analysis revealed a mechanistic distinction between Versicolactone B and its more potent analog. Versicolactone B treatment retarded PANC-1 cell proliferation by inducing S phase arrest, whereas the comparator compound (+)-3',3'-di-(dimethylallyl)-butyrolactone II induced both G2/M and S phase arrest [1].

Cell cycle arrest profile
Head-to-head
S phase arrest (exclusive) vs. G2/M + S phase arrest (analog)
Reported cell-cycle endpoint context; distinct arrest mechanism indicates different pathway engagement.
Flow cytometry, propidium iodide staining
Cell Cycle Pancreatic Cancer Mechanism of Action

Complement Target Profile: C1q, C3, C9 vs. C5

A preliminary mechanism study using complement-depleted sera identified the specific components of the complement cascade targeted by Versicolactone B. The compound acted on C1q, C3, and C9. In contrast, the co-isolated sesquiterpenes madolin W and aristoyunnolin E interacted with C1q, C3, C5, and C9 [1].

Complement target profile
Head-to-head
C1q, C3, C9 (no C5)
Supports selective complement pathway interpretation; absence of C5 targeting may influence inflammatory endpoint readouts.
Complement-depleted sera assay
Immunology Complement System Inflammation

Anti-Complement Potency: CH50 & AP50 Activity

Versicolactone B was among a group of sesquiterpenes (1-3, 5-9) isolated from Viola yedoensis that exhibited anti-complement activity against both the classical pathway (CP) and alternative pathway (AP). For this active group, the CH50 values (concentration causing 50% inhibition of classical pathway hemolysis) ranged from 0.14 to 0.37 mg/mL, and the AP50 values (50% inhibition of alternative pathway hemolysis) ranged from 0.32 to 0.54 mg/mL [1].

Anti-complement potency
Class-level
CH50 0.14–0.37 mg/mL
AP50 0.32–0.54 mg/mL
Class-level activity context; individual CH50/AP50 not reported, supports screening as active sesquiterpene.
Hemolytic assay ranges for active group
Immunomodulation Classical Pathway Alternative Pathway

Absolute Stereochemistry: Mosher's Method Elucidation

The absolute configurations of Versicolactone B and its analog madolin W were determined for the first time using a modified Mosher's method, resolving prior structural ambiguities [1].

Stereochemistry
Method context
Absolute configuration determined via modified Mosher's method
Enables enantiomer-attribution review; defined stereochemistry supports SAR and computational modeling.
NMR analysis of MTPA esters
Analytical Chemistry Structural Biology Chiral Natural Products

Versicolactone B: Research & Industrial Applications


Pancreatic Cancer Drug Discovery & Cell Cycle Studies

Versicolactone B is a validated candidate for pancreatic ductal adenocarcinoma (PDAC) drug discovery programs. Its moderate cytotoxicity (IC50 9.4 μM against PANC-1 cells) and its unique induction of S phase arrest provide a specific tool for investigating cell cycle dysregulation in pancreatic cancer, distinct from analogs that cause G2/M arrest [1]. Researchers focused on S phase-specific mechanisms or seeking to develop combination therapies targeting multiple cell cycle checkpoints can use Versicolactone B as a defined chemical probe.

Complement Cascade Mapping: C1q, C3, C9 Interactions

For immunologists and inflammation researchers, Versicolactone B serves as a valuable tool for dissecting the complement cascade. Its specific interaction profile with C1q, C3, and C9, but notably not C5, distinguishes it from other sesquiterpenes like madolin W [2]. This allows for the study of complement-dependent pathophysiology in models of autoimmune or inflammatory diseases where selective inhibition of the early and late (but not terminal) complement components is desired, offering a more nuanced approach than broad-spectrum complement inhibitors.

SAR Studies: Butenolide & Sesquiterpene Scaffolds

The definitive elucidation of Versicolactone B's absolute stereochemistry via a modified Mosher's method [3] makes it a reliable reference standard for SAR campaigns. Its dual biological activities (cytotoxicity and anti-complement) linked to a known, stereochemically defined scaffold provide a rich starting point for medicinal chemistry optimization. Researchers can use it to benchmark new synthetic analogs or to investigate how subtle changes in stereochemistry impact target engagement and downstream cellular effects.

Natural Product Reference Standard for Analytical Methods

Given its well-characterized structure and isolation from multiple natural sources (Viola yedoensis, Aristolochia versicolor, Aspergillus terreus), Versicolactone B can serve as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for the quality control and phytochemical profiling of Viola species extracts or fungal fermentation products [4]. Its procurement in high purity ensures accurate identification and quantification in complex biological matrices.

Application
Selection Property
Validation Focus
PDAC cell-model studies
Cell-cycle endpoint review
S-phase arrest mechanism interpretation
Complement cascade research
C1q/C3/C9 selectivity context
C5-independent pathway modulation
SAR and medicinal chemistry
Defined absolute stereochemistry
Stereochemical benchmark for analog comparison
Phytochemical analytical development
Authenticated natural product reference
HPLC/LC-MS identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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